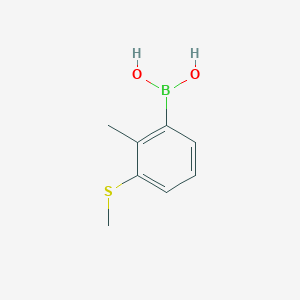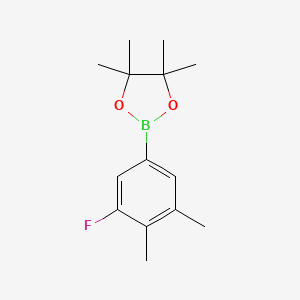
(4-(Bromomethyl)-2-methylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Bromomethyl)-2-methylphenyl)boronic acid: is an organic compound with the molecular formula C8H10BBrO2. It is a member of the boronic acid family, which are compounds containing a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is particularly interesting due to its bromomethyl and methyl substituents on the phenyl ring, which impart unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Bromomethyl)-2-methylphenyl)boronic acid typically involves the bromination of a methyl-substituted phenylboronic acid. One common method is the bromination of 2-methylphenylboronic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the methyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromomethyl group in (4-(Bromomethyl)-2-methylphenyl)boronic acid can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form corresponding substituted products.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a base. This reaction forms biaryl or styrene derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions where the bromomethyl group is converted to a carboxylic acid group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination.
Azobisisobutyronitrile (AIBN): Radical initiator for bromination.
Palladium catalysts: Used in Suzuki-Miyaura coupling reactions.
Potassium permanganate: Oxidizing agent for converting bromomethyl to carboxylic acid.
Major Products Formed:
- Substituted phenylboronic acids.
- Biaryl compounds.
- Styrene derivatives.
- Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: (4-(Bromomethyl)-2-methylphenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a versatile building block for the synthesis of complex organic molecules.
Biology and Medicine: In biological research, boronic acids are known for their ability to inhibit serine proteases and other enzymes. This compound can be used to design enzyme inhibitors for therapeutic applications.
Industry: The compound is used in the development of advanced materials, including polymers and pharmaceuticals. Its unique reactivity makes it valuable in the synthesis of functionalized materials with specific properties.
Wirkmechanismus
The mechanism of action of (4-(Bromomethyl)-2-methylphenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them effective enzyme inhibitors. The bromomethyl group can also participate in nucleophilic substitution reactions, allowing the compound to modify biological molecules and pathways.
Vergleich Mit ähnlichen Verbindungen
(4-(Bromomethyl)phenylboronic acid): Similar structure but lacks the methyl group at the 2-position.
(4-Methylphenylboronic acid): Lacks the bromomethyl group.
(4-Bromophenylboronic acid): Lacks the methyl group and has a bromine atom directly attached to the phenyl ring.
Uniqueness: (4-(Bromomethyl)-2-methylphenyl)boronic acid is unique due to the presence of both bromomethyl and methyl groups on the phenyl ring. This combination of substituents imparts distinct reactivity and properties, making it a valuable compound in various chemical and biological applications.
Eigenschaften
IUPAC Name |
[4-(bromomethyl)-2-methylphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO2/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,11-12H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSDYACZNZGFOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CBr)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-ethyl-[1,1'-biphenyl]-4-ol](/img/structure/B8203991.png)







